Sodium;formaldehyde;naphthalene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;formaldehyde;naphthalene-1-sulfonate is a polymeric compound formed by the condensation of 1-naphthalenesulfonic acid and formaldehyde in the presence of sodium hydroxide. This compound is widely used in various industrial applications due to its excellent dispersing, emulsifying, and stabilizing properties .
Vorbereitungsmethoden
The synthesis of 1-naphthalenesulfonic acid, sodium salt, polymer with formaldehyde involves a polycondensation reaction between 1-naphthalenesulfonic acid and formaldehyde. The reaction is typically carried out under acidic or basic conditions, with sodium hydroxide or sodium carbonate used to neutralize the resulting polymer . The industrial production process involves heating the reactants under controlled conditions to ensure complete polymerization and achieve the desired molecular weight .
Analyse Chemischer Reaktionen
Sodium;formaldehyde;naphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalene derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Sodium;formaldehyde;naphthalene-1-sulfonate has a wide range of scientific research applications:
Chemistry: Used as a dispersing agent in the synthesis of various chemical compounds.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Utilized in drug formulation and delivery systems.
Industry: Acts as a plasticizer, surfactant, and emulsifier in the production of concrete, textiles, and other materials
Wirkmechanismus
The compound exerts its effects primarily through its ability to interact with various molecular targets and pathways. As a surfactant, it reduces surface tension, allowing for better dispersion and stabilization of particles in a solution. This property is particularly useful in industrial applications where uniform particle distribution is essential .
Vergleich Mit ähnlichen Verbindungen
Sodium;formaldehyde;naphthalene-1-sulfonate can be compared with other similar compounds such as:
Sodium polynaphthalenesulfonate: Similar in structure and function, but may have different molecular weights and degrees of polymerization.
Sodium naphthalenesulfonate-formaldehyde copolymer: Another related compound with similar applications but distinct properties due to variations in the polymerization process
These compounds share common applications but differ in their specific properties and performance characteristics, making 1-naphthalenesulfonic acid, sodium salt, polymer with formaldehyde unique in its versatility and effectiveness .
Eigenschaften
CAS-Nummer |
32844-36-3 |
---|---|
Molekularformel |
C11H9NaO4S |
Molekulargewicht |
260.24 g/mol |
IUPAC-Name |
sodium;formaldehyde;naphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O3S.CH2O.Na/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;1-2;/h1-7H,(H,11,12,13);1H2;/q;;+1/p-1 |
InChI-Schlüssel |
HLPHHOLZSKWDAK-UHFFFAOYSA-M |
SMILES |
C=O.C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
C=O.C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.